molecular formula C7H13NO2 B2547942 4-(Cyclopropylamino)oxolan-3-ol CAS No. 1178434-77-9

4-(Cyclopropylamino)oxolan-3-ol

Cat. No.: B2547942
CAS No.: 1178434-77-9
M. Wt: 143.186
InChI Key: KJIWFWRVARJDAR-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)oxolan-3-ol is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

Research has shown that compounds containing cyclopropane, epoxide, and oxolan rings are key intermediates in organic synthesis, enabling the formation of complex molecular architectures. For instance, the intramolecular cyclization of 3,4-epoxy-alcohols to oxetane and oxolan rings demonstrates the utility of these functional groups in constructing four-membered rings and cyclic ethers, which are prevalent in natural products and biologically active molecules (A. Murai, M. Ono, T. Masamune, 1976).

Pharmacological Significance

The metabolism and pharmacokinetics of oxazaphosphorines, such as cyclophosphamide and ifosfamide, highlight the importance of understanding the chemical transformations of compounds containing oxolan rings and related structures. These studies provide insights into how modifications in chemical structure can influence drug activation and detoxification pathways, offering potential avenues for designing more effective and safer therapeutics (A. Boddy, S. Yule, 2000).

Safety and Hazards

The safety information available indicates that “4-(Cyclopropylamino)oxolan-3-ol” is associated with several hazard statements including H302, H315, H318, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively . The compound is also associated with several precautionary statements .

Properties

IUPAC Name

4-(cyclopropylamino)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7-4-10-3-6(7)8-5-1-2-5/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIWFWRVARJDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.